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molecular formula C19H22N2O2S B8494043 tert-butyl 4-(4-phenyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

tert-butyl 4-(4-phenyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No. B8494043
M. Wt: 342.5 g/mol
InChI Key: ZOYBVOHZOUETAF-UHFFFAOYSA-N
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Patent
US09334269B2

Procedure details

To a solution of tert-butyl 4-(4-phenylthiazol-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (206 mg, 0.602 mmol) in CH2Cl2 (2.4 mL) was added TFA (0.232 mL). The solution turned bright red immediately, and after stirring overnight the color had become orange. The solution was concentrated under reduced pressure and the crude oil obtained purified with a 5 g SCX-2 column washing first with MeOH, then with 2M NH3 in MeOH leading to elution of basic materials. Upon drying, 4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)thiazole (121 mg, 0.499 mmol, 83%) was obtained as a yellow oil.
Quantity
206 mg
Type
reactant
Reaction Step One
Name
Quantity
0.232 mL
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[C:9]([C:12]3[CH2:17][CH2:16][N:15](C(OC(C)(C)C)=O)[CH2:14][CH:13]=3)[S:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[C:1]1([C:7]2[N:8]=[C:9]([C:12]3[CH2:17][CH2:16][NH:15][CH2:14][CH:13]=3)[S:10][CH:11]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
206 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=C(SC1)C1=CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0.232 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
2.4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
after stirring overnight the color
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude oil obtained
CUSTOM
Type
CUSTOM
Details
purified with a 5 g SCX-2 column
WASH
Type
WASH
Details
washing first with MeOH
WASH
Type
WASH
Details
with 2M NH3 in MeOH leading to elution of basic materials
CUSTOM
Type
CUSTOM
Details
Upon drying

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=C(SC1)C=1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.499 mmol
AMOUNT: MASS 121 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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